molecular formula C7H12O2 B3186889 4,4-dimethyldihydro-2H-pyran-3(4H)-one CAS No. 133871-97-3

4,4-dimethyldihydro-2H-pyran-3(4H)-one

Cat. No. B3186889
CAS RN: 133871-97-3
M. Wt: 128.17 g/mol
InChI Key: ZCQRVIWULDVTSJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran, also known as DHP, is an organic intermediate often used as a protecting group . It’s a cyclic ether with a six-membered ring structure, including one oxygen atom and one double bond .


Synthesis Analysis

3,4-Dihydro-2H-pyran can be synthesized from tetrahydropyranol through a dehydration and ring expansion process .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydro-2H-pyran is C5H8O, with a molecular weight of 84.12 . It includes a six-membered ring structure with one oxygen atom and one double bond .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyran is a liquid at 20°C. It has a boiling point of 86°C, a density of 0.922 g/mL at 25°C, and a refractive index of 1.440 at 20°C. It is soluble in water (20 g/L at 20°C) and most organic solvents .

Scientific Research Applications

Safety and Hazards

3,4-Dihydro-2H-pyran is highly flammable and can cause skin and eye irritation. It should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents. It should be handled with protective gloves and eyewear .

Future Directions

As an organic intermediate, 3,4-Dihydro-2H-pyran has wide applications in organic synthesis and medicinal chemistry. It’s used in the synthesis of potent and selective myeloperoxidase inhibitors useful as antimicrobial oxidants. It’s also used to synthesize novel and selective σ1 receptor ligands .

properties

IUPAC Name

4,4-dimethyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-4-9-5-6(7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRVIWULDVTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethyldihydro-2H-pyran-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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